Cas no 1804412-26-7 (4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole)

4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole is a versatile heterocyclic compound featuring both a bromoacetyl and a hydroxymethyl functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The bromoacetyl moiety allows for selective alkylation reactions, while the hydroxymethyl group offers further derivatization potential. This compound is particularly useful in the development of pharmacologically active molecules, including kinase inhibitors and other biologically relevant heterocycles. Its benzo[d]oxazole core contributes to stability and enhanced binding affinity in target interactions. The compound is suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations, providing a robust platform for complex molecular architectures. Proper handling under inert conditions is recommended due to its reactive bromoacetyl group.
4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole structure
1804412-26-7 structure
商品名:4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole
CAS番号:1804412-26-7
MF:C10H8BrNO3
メガワット:270.07942199707
CID:4819403

4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole 化学的及び物理的性質

名前と識別子

    • 4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole
    • インチ: 1S/C10H8BrNO3/c11-4-7(14)6-2-1-3-8-10(6)12-9(5-13)15-8/h1-3,13H,4-5H2
    • InChIKey: AEQORICLAADTHG-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C1=CC=CC2=C1N=C(CO)O2)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • トポロジー分子極性表面積: 63.3
  • 疎水性パラメータ計算基準値(XlogP): 1.4

4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081002117-250mg
4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole
1804412-26-7 98%
250mg
$5,213.55 2022-04-02
Alichem
A081002117-500mg
4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole
1804412-26-7 98%
500mg
$8,108.78 2022-04-02
Alichem
A081002117-1g
4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole
1804412-26-7 98%
1g
$12,663.04 2022-04-02

4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole 関連文献

4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazoleに関する追加情報

4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole: A Comprehensive Overview

4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole (CAS No. 1804412-26-7) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique benzo[d]oxazole scaffold, exhibits a combination of functional groups that make it highly amenable to various chemical transformations and applications. The presence of the bromoacetyl group and the hydroxymethyl substituent introduces a level of complexity and functionality that has been exploited in numerous research studies.

The benzo[d]oxazole core of this compound is a fused bicyclic structure consisting of a benzene ring and an oxazole ring. This structure is known for its aromatic stability and ability to participate in various π-π interactions, making it a valuable component in the design of advanced materials. The bromoacetyl group attached at the 4-position introduces a reactive bromine atom, which can undergo nucleophilic substitution reactions, while the hydroxymethyl group at the 2-position provides hydrophilic properties, enhancing solubility and bioavailability in certain applications.

Recent studies have highlighted the potential of 4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole as a precursor for the synthesis of bioactive molecules. For instance, researchers have utilized this compound as a starting material for the development of novel anti-inflammatory agents. The bromoacetyl group has been shown to facilitate the formation of key intermediates that exhibit potent inhibitory effects on cyclooxygenase enzymes, which are central to inflammatory processes. Furthermore, the hydroxymethyl group has been implicated in enhancing the pharmacokinetic properties of derived compounds, making them more suitable for therapeutic applications.

In addition to its role in drug discovery, 4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole has also found applications in materials science. Its aromatic stability and functional versatility make it an ideal candidate for the synthesis of advanced polymers and organic semiconductors. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit enhanced charge transport properties, making them promising candidates for use in next-generation electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

The synthesis of 4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. Key steps include the formation of the benzo[d]oxazole core through cyclization reactions, followed by selective functionalization to introduce the bromoacetyl and hydroxymethyl groups. Researchers have explored various catalyst systems to optimize these reactions, with palladium-catalyzed cross-coupling reactions emerging as particularly effective methods for constructing the desired functionality.

From an analytical standpoint, this compound can be characterized using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the regiochemistry of substitution on the benzo[d]oxazole ring, while mass spectrometry provides insights into the molecular weight and fragmentation patterns. X-ray crystallography has also been employed to determine the three-dimensional structure of this compound, revealing details about its conformational flexibility and packing interactions.

Looking ahead, the continued exploration of 4-(2-Bromoacetyl)-2-(hydroxymethyl)benzo[d]oxazole is expected to yield further breakthroughs in both academic research and industrial applications. Its unique combination of functional groups and structural features positions it as a valuable tool for addressing some of the most pressing challenges in modern chemistry. Whether it be in drug discovery, materials science, or catalytic processes, this compound is poised to play a pivotal role in shaping future innovations.

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